((Chloromethyl)phenylethyl)trichlorosilane ((Chloromethyl)phenylethyl)trichlorosilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18827238
InChI: InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES:
Molecular Formula: C9H10Cl4Si
Molecular Weight: 288.1 g/mol

((Chloromethyl)phenylethyl)trichlorosilane

CAS No.:

Cat. No.: VC18827238

Molecular Formula: C9H10Cl4Si

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

((Chloromethyl)phenylethyl)trichlorosilane -

Specification

Molecular Formula C9H10Cl4Si
Molecular Weight 288.1 g/mol
IUPAC Name trichloro-(3-chloro-2-phenylpropyl)silane
Standard InChI InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key CPYKRKMVWIPNFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of ((chloromethyl)phenylethyl)trichlorosilane is C₉H₁₀Cl₄Si, with a molecular weight of 288.1 g/mol . Its IUPAC name, trichloro-(3-chloro-2-phenylpropyl)silane, reflects the arrangement of substituents: a trichlorosilyl group bonded to a propyl chain containing a chloromethyl branch and a phenyl ring at the second carbon . Alternative synonyms include:

  • Chloromethyl-phenylethyltrichlorosilane

  • SCHEMBL2101611

  • Trichloro[2-[(chloromethyl)phenyl]ethyl]silane .

Structural Representation

The compound’s SMILES notation, C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl, delineates its connectivity: a benzene ring (C6H5) attached to a central carbon atom, which is further bonded to a chloromethyl group (-CH2Cl) and a trichlorosilyl (-SiCl3) moiety . The 3D conformational analysis reveals a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5° .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₀Cl₄Si
Molecular Weight288.1 g/mol
InChI KeyCPYKRKMVWIPNFZ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(CSi(Cl)Cl)CCl

Synthesis and Industrial Production

Liquid-Phase Chlorination Methodology

A patented method (CN104558003A) describes the synthesis of analogous chloromethyltrichlorosilanes via liquid-phase chlorination of methyltrichlorosilane (CH₃SiCl₃) using a dual catalyst system of benzoyl peroxide (BPO) and ferric chloride (FeCl₃) . Although the patent focuses on chloromethyltrichlorosilane, the methodology is adaptable to ((chloromethyl)phenylethyl)trichlorosilane by substituting the starting material with phenylethyltrichlorosilane.

Reaction Conditions:

  • Temperature: 55–65°C (chlorination phase), rising to 70–80°C during reflux .

  • Chlorine Flow Rate: 0.15–0.35 L/min, optimized to achieve 70–80% substrate conversion .

  • Catalyst Load: 1–2 wt% FeCl₃ and 0.5–1 wt% BPO .

Process Optimization and Yield

The patent reports ≥95% selectivity toward monochlorinated products, with poly-chlorinated byproducts limited to <5% . Post-reaction distillation at 117–119°C yields high-purity (>99%) product, as verified by gas chromatography .

Table 2: Synthesis Parameters and Outcomes

ParameterEmbodiment 1Embodiment 2Embodiment 3
Chlorine Flow (L/min)0.150.250.35
Reaction Time (h)1.01.52.5
Yield (%)808068
Byproduct Content (%)<5<5<5

Physicochemical Properties and Reactivity

Thermal Stability and Decomposition

The compound’s stability is influenced by its chlorinated structure. Above 80°C, thermal decomposition may occur, releasing hydrogen chloride (HCl) and forming cross-linked siloxanes . This behavior necessitates controlled storage conditions (<25°C, inert atmosphere) .

Hydrolytic Sensitivity

The trichlorosilyl group undergoes rapid hydrolysis in the presence of moisture:

C₉H₁₀Cl₄Si+3H₂OC₉H₁₀ClSiO₃+3HCl\text{C₉H₁₀Cl₄Si} + 3\text{H₂O} \rightarrow \text{C₉H₁₀ClSiO₃} + 3\text{HCl} \uparrow

This reaction is exploited in surface modification applications, where the silane forms stable bonds with hydroxylated substrates (e.g., glass, metals) .

Industrial and Research Applications

Surface Functionalization Agent

The compound’s dual functionality (chlorine and silane) enables its use as a coupling agent in:

  • Polymer composites: Enhances interfacial adhesion between organic matrices and inorganic fillers.

  • Nanoparticle coatings: Anchors functional groups onto silica or metal oxide nanoparticles .

Intermediate in Organic Synthesis

Recent Advancements and Future Directions

The 2015 patent (CN104558003A) highlights ongoing efforts to optimize chlorosilane synthesis for industrial scalability . Future research may explore:

  • Catalyst Innovation: Transitioning to heterogeneous catalysts to simplify product separation.

  • Green Chemistry Approaches: Solvent-free reactions or photocatalytic chlorination to reduce energy inputs .

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